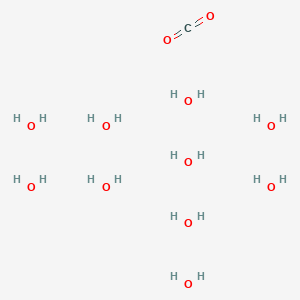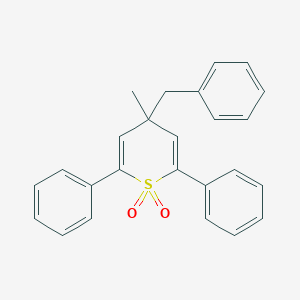
4-Benzyl-4-methyl-2,6-diphenyl-1lambda~6~-thiopyran-1,1(4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide is an organic compound belonging to the thiopyran family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide typically involves the oxidation of 4-benzyl-4-methyl-2,6-diphenyl-4H-thiopyran. One common method employs sodium metaperiodate as the oxidizing agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent thiopyran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiopyran.
Substitution: Various substituted thiopyrans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur-containing heterocycle can participate in redox reactions, influencing cellular processes. Additionally, its aromatic rings can engage in π-π interactions with biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-Diphenyl-4H-pyran-4-one
- 2,6-Dimethyl-4H-thiopyran-4-one
Uniqueness
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide stands out due to its unique combination of substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
908587-56-4 |
|---|---|
Molekularformel |
C25H22O2S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
4-benzyl-4-methyl-2,6-diphenylthiopyran 1,1-dioxide |
InChI |
InChI=1S/C25H22O2S/c1-25(17-20-11-5-2-6-12-20)18-23(21-13-7-3-8-14-21)28(26,27)24(19-25)22-15-9-4-10-16-22/h2-16,18-19H,17H2,1H3 |
InChI-Schlüssel |
PQAMOMKKUHTGHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(S(=O)(=O)C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
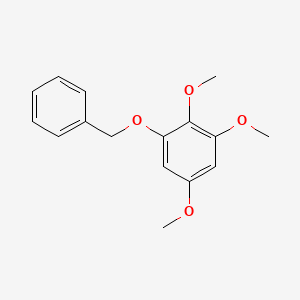
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
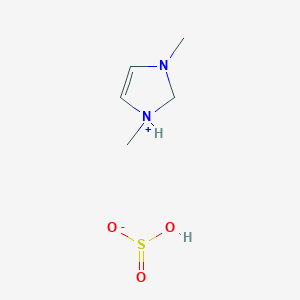
![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)
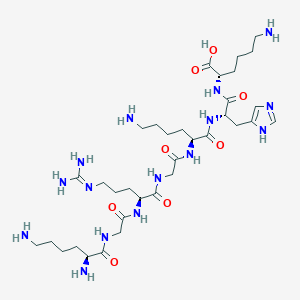
![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)
